molecular formula C14H18N2O2 B14196477 4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine CAS No. 876133-24-3

4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine

Cat. No.: B14196477
CAS No.: 876133-24-3
M. Wt: 246.30 g/mol
InChI Key: GQKANXBQVKUTQQ-CYBMUJFWSA-N
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Description

4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine is a complex organic compound that features a morpholine ring fused with an oxazoline ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine typically involves the reaction of morpholine with formaldehyde and formic acid. The process begins with the slow addition of formaldehyde to morpholine, followed by the addition of formic acid under stirring conditions. The reaction mixture is then subjected to reflux, which leads to the release of carbon dioxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow reactors or batch processing with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methylmorpholine: A simpler analog with a similar morpholine ring structure.

    N-Methylmorpholine: Another related compound with a methyl group attached to the nitrogen atom of the morpholine ring.

Uniqueness

4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine is unique due to its fused oxazoline and morpholine rings, along with the phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

876133-24-3

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

4-[[(4R)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl]morpholine

InChI

InChI=1S/C14H18N2O2/c1-2-4-12(5-3-1)14-15-13(11-18-14)10-16-6-8-17-9-7-16/h1-5,13H,6-11H2/t13-/m1/s1

InChI Key

GQKANXBQVKUTQQ-CYBMUJFWSA-N

Isomeric SMILES

C1COCCN1C[C@@H]2COC(=N2)C3=CC=CC=C3

Canonical SMILES

C1COCCN1CC2COC(=N2)C3=CC=CC=C3

Origin of Product

United States

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